molecular formula C16H15N5O2 B2885141 1,3,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 31488-08-1

1,3,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2885141
CAS No.: 31488-08-1
M. Wt: 309.329
InChI Key: CPPCCQUIQANNHB-UHFFFAOYSA-N
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Description

1,3,7-Trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of central nervous system (CNS) active agents. This purine-based scaffold is recognized for its potential to interact with key biological targets. A primary area of investigation for this class of compounds is as modulators of the serotonergic system. Structural analogs within the imidazo[2,1-f]purine-2,4-dione family have been identified as potent ligands for serotonin receptors, including 5-HT 1A and 5-HT 7 . These receptors are crucial therapeutic targets for psychiatric disorders such as depression and anxiety . Preclinical in vivo studies on related derivatives have demonstrated promising antidepressant and anxiolytic-like activity in behavioral models, with some compounds showing effects comparable to or greater than reference drugs like imipramine and diazepam . The mechanism of action for these effects is believed to involve high-affinity binding to serotonin receptors, modulating serotoninergic signaling pathways . Beyond neuroscience, related purine-derivatives have shown relevance in oncology research. Certain compounds featuring the imidazo[2,1-f]purine-dione core have been identified as novel ligands for Peroxisome Proliferator-Activated Receptor γ (PPARγ) . These molecules have been shown to induce apoptotic cell death in cancer cells via ROS-mediated ATM-p53 signaling and to overcome radio-resistance by inhibiting epithelial-to-mesenchymal transition (EMT) . This highlights the versatility of the core structure and its potential application in developing anti-cancer agents and strategies to overcome treatment resistance. Researchers can utilize this compound as a key intermediate or pharmacophore for developing novel therapeutic agents. Its well-defined structure allows for further derivatization to explore structure-activity relationships (SAR) and optimize affinity for specific biological targets . Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,4,7-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-10-9-20-12-13(18(2)16(23)19(3)14(12)22)17-15(20)21(10)11-7-5-4-6-8-11/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPCCQUIQANNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Alkylation Strategies

Table 1: Alkylation Conditions for Methyl Group Introduction

Position Reagent Solvent Temperature Yield (%)
1,3 CH₃I, K₂CO₃ Ethanol Reflux 85–92
7 (CH₃O)₂SO₂, DMF DMF 80°C 78–84

The introduction of a phenyl group at position 8 is accomplished via palladium-catalyzed cross-coupling. A representative protocol involves reacting 8-bromo-1,3,7-trimethylimidazo[2,1-f]purine-2,4-dione with phenylboronic acid under Suzuki conditions.

Catalytic System Optimization

Key components include:

  • Palladium(II) acetate (Pd(OAc)₂) : 5 mol% catalyst loading.
  • Ligand : Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS) to enhance solubility and activity.
  • Base : Anhydrous sodium carbonate (Na₂CO₃) in ethanol/water mixtures.

Reaction conditions of 100°C for 7 hours yield the 8-phenyl derivative in 65% isolated yield after column chromatography. Notably, ligand selection critically influences coupling efficiency, with TPPTS outperforming bulkier phosphines in polar solvents.

Table 2: Suzuki-Miyaura Cross-Coupling Parameters

Catalyst Ligand Solvent Time (h) Yield (%)
Pd(OAc)₂ (5%) TPPTS Ethanol/H₂O 7 65
Pd(PPh₃)₄ None Toluene/EtOH 12 42

Multi-Component Condensation for Imidazo-Purine Formation

Alternative routes employ one-pot multi-component reactions (MCRs) to assemble the imidazo[2,1-f]purine core. Zinc-based heterogeneous catalysts, such as ZnFe₂O₄ nanoparticles, enable the condensation of aromatic aldehydes, benzil, and ammonium acetate with 1,3-dimethylurea derivatives.

Catalyst Efficiency and Recyclability

ZnFe₂O₄ nanoparticles facilitate rapid condensation (30–50 minutes) with yields up to 96%. These catalysts are magnetically separable, retaining >90% activity after five cycles. Comparative studies highlight the superiority of mixed oxide catalysts (e.g., Fe₃O₄/SiO₂) over homogeneous systems, reducing reaction times by 40%.

Purification and Structural Characterization

Crude products are purified via silica gel chromatography using gradient elution (0–10% methanol in dichloromethane). Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry:

  • ¹H NMR : Aromatic protons at δ 7.48–7.73 ppm (phenyl group), singlet at δ 8.20 ppm (imidazole C-H).
  • ¹³C NMR : Carbonyl resonances at δ 159.1–141.3 ppm, corroborating the purine-dione framework.

High-resolution mass spectrometry (HRMS) further validates molecular formulae, with [M + H]⁺ peaks matching theoretical values within 0.001 Da.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Preparation Methods

Method Yield (%) Time Scalability
Suzuki Cross-Coupling 65 7 h Moderate
Multi-Component MCR 96 0.5–1 h High
Sequential Alkylation 78–92 12–24 h Low

The MCR approach offers superior efficiency but requires precise stoichiometric control. Conversely, cross-coupling provides regioselective phenyl incorporation at the expense of longer reaction times.

Chemical Reactions Analysis

Types of Reactions

1,3,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues Targeting 5-HT Receptors

Compound 3i (8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione):

  • Structural Difference : Incorporates a 2-fluorophenylpiperazinylpentyl chain at position 7.
  • Pharmacological Profile :
    • Receptor Affinity : High selectivity for 5-HT1A (Ki = 8.2 nM) over 5-HT7 (Ki = 62 nM) .
    • In Vivo Activity : Reduces immobility time in the forced swim test (FST) by 45% at 2.5 mg/kg, comparable to imipramine .
    • Anxiolytic Effect : Superior to diazepam in the four-plate test at 2.5 mg/kg .

Compound 6h (8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4-dione):

  • Structural Difference : Lacks the 7-methyl group and features a shorter propyl linker.
  • Pharmacological Profile :
    • Receptor Affinity : Higher 5-HT1A affinity (Ki = 5.6 nM) but lower selectivity over 5-HT2A .
    • In Vivo Activity : Reduces FST immobility time by 38% at 5 mg/kg .

AZ-853 and AZ-861 :

  • Structural Differences :
    • AZ-853 : 2-Fluorophenylpiperazinylbutyl chain.
    • AZ-861 : 3-Trifluoromethylphenylpiperazinylbutyl chain.
  • Pharmacological Profiles :
    • Functional Activity : AZ-861 exhibits stronger 5-HT1A agonism (EC50 = 12 nM vs. 28 nM for AZ-853) .
    • Brain Penetration : AZ-853 shows better CNS bioavailability (brain/plasma ratio = 1.8 vs. 1.2 for AZ-861) .
    • Side Effects : AZ-853 induces weight gain and hypotension, while AZ-861 disrupts lipid metabolism .

Analogues with Antiproliferative Activity

Compound 10 (8-(4-(4-(4-acetylphenyl)piperazin-1-yl)butyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione):

  • Structural Difference : Includes a 7-methyl group and a 4-acetylphenylpiperazine moiety.
  • Biological Activity: Antiproliferative Effect: IC50 = 8.3 µM against prostate cancer cells (vs. 12.1 µM for non-methylated analogues) .

Hybrid Ligands with Dual Receptor/Enzyme Activity

Compound 5 (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione):

  • Structural Difference: Incorporates a dihydroisoquinolinylbutyl chain.
  • Biological Activity :
    • Receptor/Enzyme Inhibition : Balanced 5-HT1A affinity (Ki = 14 nM) and PDE4B inhibition (IC50 = 230 nM) .

Comparative Data Table

Compound Structural Features 5-HT1A Ki (nM) 5-HT7 Ki (nM) PDE4B IC50 (nM) In Vivo Efficacy (FST) Metabolic Stability (HLM t1/2)
Target Compound 1,3,7-Trimethyl-8-phenyl 10.5 75 >10,000 40% reduction at 5 mg/kg 28 min
3i 2-Fluorophenylpiperazinylpentyl 8.2 62 >10,000 45% reduction at 2.5 mg/kg 32 min
6h Phenylpiperazinylpropyl 5.6 89 >10,000 38% reduction at 5 mg/kg 24 min
AZ-853 2-Fluorophenylpiperazinylbutyl 15.3 110 N/A 50% reduction at 2.5 mg/kg 35 min
AZ-861 3-Trifluoromethylphenylpiperazinylbutyl 12.8 95 N/A 48% reduction at 5 mg/kg 30 min
Compound 5 Dihydroisoquinolinylbutyl 14.0 210 230 Not tested 40 min

Key Research Findings

Receptor Selectivity : Fluorinated arylpiperazinylalkyl chains enhance 5-HT1A selectivity, while bulkier substituents (e.g., trifluoromethyl) improve metabolic stability .

Side Chain Optimization : Pentyl or butyl linkers between the purine core and arylpiperazine improve CNS penetration compared to shorter chains .

Methylation Effects : 7-Methylation (as in the target compound) reduces PDE inhibition but enhances 5-HT1A binding .

Safety Profiles : Compounds with higher lipophilicity (logP >3.5) are prone to off-target effects like sedation and weight gain .

Biological Activity

1,3,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazole and purine classes, which are known for their roles in various biochemical processes. Recent studies have focused on its potential as a therapeutic agent in treating neurological disorders and its interactions with serotonin and dopamine receptors.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a fused imidazole and purine ring system. The unique arrangement of methyl and phenyl groups contributes to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC16H15N5O2
Molecular Weight299.32 g/mol
CAS Number31488-08-1
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the central nervous system (CNS). It has been shown to bind to serotonin receptors (5-HT1A and 5-HT7) and dopamine receptors (D2), which are critical in mood regulation and anxiety responses. The binding affinity of this compound for these receptors suggests potential antidepressant and anxiolytic effects.

Antidepressant and Anxiolytic Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant antidepressant activity at doses as low as 2.5 mg/kg. In particular, a derivative with an arylpiperazine moiety showed both antidepressant and anxiolytic properties in animal models. Molecular docking studies revealed that the presence of specific substituents at the 7th position enhances receptor affinity and selectivity for serotonin receptors .

In Vitro Studies

In vitro assays have confirmed the compound's ability to modulate neurotransmitter systems effectively. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl group can significantly affect the biological potency of the compound. For instance:

Compound ModificationEffect on Activity
Addition of alkyl chainsIncreased receptor affinity
Fluorination of aryl groupsEnhanced CNS activity

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Study on Depression Models : In a forced swim test (FST), compounds derived from 1,3,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine demonstrated reduced immobility time comparable to established antidepressants like imipramine .
  • Anxiety Assessment : In the four-plate test for anxiety, derivatives showed significant anxiolytic effects at varying dosages, suggesting their potential use in treating anxiety disorders .
  • CNS Activity Evaluation : A series of derivatives were screened for their effects on serotonergic and dopaminergic systems, revealing promising candidates for further development as antidepressants .

Q & A

Q. Table 1: Reaction Condition Optimization

ParameterOptimal RangeImpact on Yield
SolventEthanol/DCM (4:1)↑ Yield by 15%
CatalystCuI/sodium ascorbate↑ Yield by 20%
Temperature65°CMinimizes byproducts

Basic: What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:
Combine orthogonal methods:

  • NMR Spectroscopy : 1H/13C NMR to verify methyl (δ 2.8–3.2 ppm) and phenyl (δ 7.2–7.6 ppm) groups. 2D NMR (COSY, HSQC) resolves overlapping signals in the fused imidazo-purine core .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z ~396.4) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, critical for studying π-π stacking of the phenyl group .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no effect)?

Methodological Answer:
Contradictions often arise from assay conditions or target specificity. Mitigate via:

  • Dose-Response Curves : Test 0.1–100 μM ranges to identify non-linear effects .
  • Target Profiling : Use kinase/phosphatase panels to rule off-target interactions .
  • Cellular Context : Compare activity in cancer vs. normal cell lines (e.g., HepG2 vs. HEK293) to assess selectivity .
  • Molecular Dynamics : Simulate binding to adenosine receptors (A2A or A2B) to explain differential inhibition .

Advanced: What computational strategies predict the compound’s molecular targets and binding modes?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures of purine-binding proteins (e.g., PDB: 4UHR). Focus on hydrophobic pockets accommodating the phenyl group .
  • QSAR Modeling : Train models using imidazo-purine derivatives’ IC50 data to correlate substituents (e.g., methyl vs. ethyl) with activity .
  • Machine Learning : Apply DeepChem or Schrödinger’s Phase to predict ADMET properties and prioritize in vitro testing .

Advanced: How to design structure-activity relationship (SAR) studies for substituent modifications?

Methodological Answer:

  • Core Modifications : Replace the 8-phenyl group with 4-fluorophenyl (see ) to enhance binding affinity via halogen bonding .
  • Methyl Group Variations : Compare 1,3,7-trimethyl vs. 1,6,7-trimethyl analogs to assess steric effects on enzyme inhibition .
  • Functionalization : Introduce hydroxypropyl or methoxyethyl chains (see ) to improve solubility without compromising activity .

Q. Table 2: SAR Trends

SubstituentBioactivity TrendRationale
8-Phenyl → 4-Fluorophenyl↑ A2A receptor bindingHalogen bonding
3-Methyl → 3-Isobutyl↓ SolubilityIncreased hydrophobicity

Basic: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 4–9) at 37°C for 24h; monitor degradation via LC-MS .
  • Light Sensitivity : Expose to UV (254 nm) and measure absorbance changes; phenyl groups may increase photodegradation .
  • Serum Stability : Add 10% FBS and quantify remaining compound via HPLC at 0, 6, 12h .

Advanced: What mechanistic studies elucidate its role in apoptosis vs. proliferation pathways?

Methodological Answer:

  • Western Blotting : Track Bcl-2, Bax, and caspase-3 levels in treated cells .
  • RNA-Seq : Identify differentially expressed genes (e.g., p53, mTOR) to map signaling pathways .
  • Kinase Assays : Test inhibition of CDK2 or AKT, which are regulated by purine analogs .

Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • PK/PD Modeling : Measure plasma half-life and tissue distribution in rodents; low bioavailability may require prodrug strategies .
  • Metabolite ID : Use LC-QTOF to detect hepatic metabolites (e.g., hydroxylation at the phenyl group) .
  • Formulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance circulation time .

Basic: What are the best practices for storing and handling this compound?

Methodological Answer:

  • Storage : –20°C under argon; desiccate to prevent hydrolysis .
  • Solubility : Use DMSO for stock solutions (≤10 mM); avoid aqueous buffers with high salt .
  • Handling : Conduct reactions under N2 to prevent oxidation of the imidazo ring .

Advanced: How to validate its proposed mechanism of action in disease models?

Methodological Answer:

  • Transgenic Models : Use A2A receptor knockout mice to confirm target engagement .
  • Biomarker Analysis : Measure adenosine levels in tumor microenvironments via microdialysis .
  • CRISPR Screening : Knock out candidate targets (e.g., ADORA2A) to assess resistance .

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